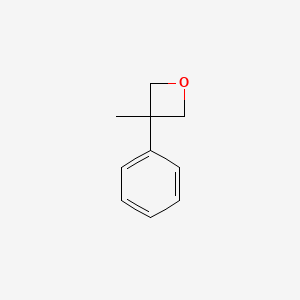

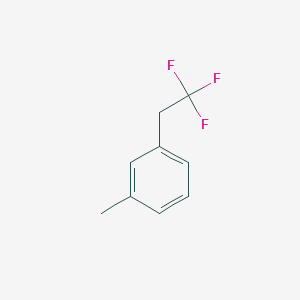

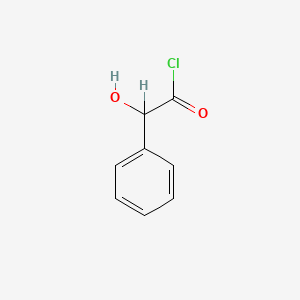

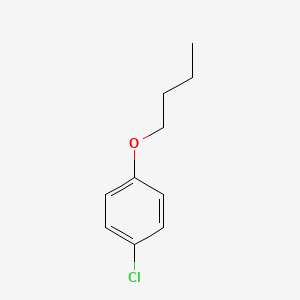

![molecular formula C12H8O2 B3031632 萘并[1,2-b]呋喃-3(2H)-酮 CAS No. 58645-78-6](/img/structure/B3031632.png)

萘并[1,2-b]呋喃-3(2H)-酮

描述

Naphtho[1,2-b]furan-3(2H)-one is a chemical compound that belongs to the class of organic compounds known as naphthofurans. It is characterized by a fused two-ring system consisting of a naphthalene ring and a furan ring. The compound has attracted interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry.

Synthesis Analysis

Several methods have been developed for the synthesis of naphtho[1,2-b]furan derivatives. One approach involves a platinum-catalyzed tandem reaction that induces a cycloisomerization of allenyl ketone, followed by a 6pi-electrocyclization-type reaction of carbene intermediate, which is an effective method for constructing naphtho[1,2-b]furan structures . Another method utilizes a pseudo-four-component domino reaction catalyzed by a recyclable nanocatalyst, which is a convenient and unique process for creating derivatives of naphtho[2,1-b]furan-2(1H)-one . Additionally, a reverse hydrogenolysis process catalyzed by Pd/C has been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones . A NaH/Ac2O-mediated dearylacetylative dimerization of 2-arylacetyl-1-naphthols has also been reported for synthesizing naphtho[1,2-b]furan-3-ones .

Molecular Structure Analysis

The molecular structure of naphtho[1,2-b]furan-3(2H)-one derivatives can be elucidated using spectroscopic methods such as X-ray crystallography. For example, the regiochemistry of linear naphtho[2,3-b]-furan-4,9-dione derivatives synthesized via a three-component condensation reaction has been determined by X-ray determination .

Chemical Reactions Analysis

Naphtho[1,2-b]furan derivatives can undergo various chemical reactions. Electrophilic substitution reactions have been performed on 4,5-dihydro-3H-naphtho[1,8-bc]furans, leading to the formation of 2-substituted derivatives . Ceric ammonium nitrate-catalyzed formal [3 + 2] cycloaddition of 1,4-naphthoquinones to olefins has been used to synthesize diverse dihydronaphtho[1,2-b]furans . Furthermore, 1,2-dihydronaphtho[2,1-b]furans have been synthesized from 2-naphthols and ethyl 2,3-dibromopropanoate in a straightforward one-step process .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphtho[1,2-b]furan-3(2H)-one derivatives can vary depending on the substituents and functional groups present in the molecule. These properties are crucial for determining the compound's suitability for specific applications, such as in the development of dyes or pharmaceuticals. For instance, novel naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione and anthra-9,10-quinone dyes have been synthesized from furan-2,3-diones, showcasing the versatility of naphthofuran derivatives .

Applications in Medicinal Chemistry

Naphtho[1,2-b]furan derivatives have been explored for their potential biological activities. A series of 1,3,4-oxadiazoles linked to naphtho[2,1-b]furan have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies have involved the condensation of naphtho[2,1-b]furan-2-carboxyhydrazide with different aromatic aldehydes, followed by cyclization to yield various oxadiazole derivatives . The biological activities of these compounds highlight the significance of naphtho[1,2-b]furan derivatives in the development of new therapeutic agents.

科学研究应用

合成和衍生物

- 萘并[1,2-b]呋喃已使用各种方法合成,强调了它们的结构和功能多样性。一个例子是在无溶剂条件下高效直接合成萘并[1,2-b]呋喃,突出了它们在绿色化学应用中的潜力 (Adib、Mahdavi、Bagherzadeh 和 Bijanzadeh,2009).

化学性质和反应

- 萘并[1,2-b]呋喃衍生物表现出有趣的化学性质,例如进行各种亲电取代反应和氢化过程,这对于它们在合成化学中的应用至关重要 (Horaguchi 和 Abe,1978).

潜在的生物活性

- 一些萘并[1,2-b]呋喃衍生物,如恶二唑和吡唑,已研究其抗菌和抗炎活性,表明它们在药物化学中的潜在用途 (Ravindra、Vagdevi、Vaidya 和 Padmashali,2006).

催化应用

- 萘并[1,2-b]呋喃衍生物已用于各种催化过程中。例如,一种新型的铂催化串联反应有效地合成了萘并[1,2-b]呋喃,证明了该化合物在催化和合成方法中的作用 (Wei、Zhai 和 Xu,2009).

天然存在和提取

- 萘并[1,2-b]呋喃也已从天然来源分离,例如决明叶,表明它们存在于各种植物中,并具有天然产物研究的潜力 (Wang、Tang、Mu、Kou 和 He,2013).

未来方向

作用机制

Target of Action

Naphtho[1,2-b]furan-3(2H)-one (NFD) primarily targets the hepatocyte growth factor (HGF) and its receptor c-Met . HGF is a protein that stimulates cell growth, cell motility, and morphogenesis by activating a tyrosine kinase signaling cascade after binding to the proto-oncogenic c-Met receptor .

Mode of Action

NFD interacts with its targets by inhibiting the phosphorylation of c-Met and the downstream activation of phosphatidylinositol 3-kinase (PI3K) and Akt . This interaction results in a concentration-dependent inhibition of HGF-promoted cell migration and invasion .

Biochemical Pathways

NFD affects the HGF/c-Met-mediated PI3K/Akt and NF-κB signalling pathways . The inhibition of these pathways leads to the suppression of the nuclear translocation of nuclear factor (NF)-κB and the activity of matrix metalloproteinase (MMP)-9 . These biochemical changes result in the downregulation of pro-survival proteins and the upregulation of pro-apoptotic proteins .

Pharmacokinetics

It’s known that the compound exhibits good plasma stability and solubility . After oral administration, the bioavailability of similar compounds was found to be around 44.22% , suggesting that NFD might have similar ADME properties.

Result of Action

The molecular and cellular effects of NFD’s action include the inhibition of cell migration and invasion, as well as the induction of apoptosis . This is achieved through the downregulation of MMP-9 expression and the upregulation of pro-apoptotic proteins .

生化分析

Biochemical Properties

Naphtho[1,2-b]furan-3(2H)-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to inhibit enzymes such as cytochrome c peroxidase and InhA, a key enzyme in the fatty acid synthesis pathway . These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby inhibiting their activity. Additionally, naphtho[1,2-b]furan-3(2H)-one has shown potential as an antioxidant, interacting with reactive oxygen species and reducing oxidative stress in cells .

Cellular Effects

Naphtho[1,2-b]furan-3(2H)-one influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the STAT3 signaling pathway, which is involved in cell proliferation and survival . By inhibiting this pathway, naphtho[1,2-b]furan-3(2H)-one can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, it has been observed to modulate gene expression related to oxidative stress and inflammation, further highlighting its therapeutic potential .

Molecular Mechanism

The molecular mechanism of naphtho[1,2-b]furan-3(2H)-one involves its binding interactions with various biomolecules. The compound has been shown to bind to the SH2 domain of STAT3, inhibiting its dimerization and subsequent activation . This inhibition leads to the downregulation of genes involved in cell proliferation and survival. Furthermore, naphtho[1,2-b]furan-3(2H)-one can inhibit the PI3K/Akt and NF-κB signaling pathways, leading to reduced expression of matrix metalloproteinases and decreased cell migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of naphtho[1,2-b]furan-3(2H)-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that naphtho[1,2-b]furan-3(2H)-one can maintain its biological activity for extended periods, although its efficacy may decrease over time due to gradual degradation . In vitro studies have demonstrated that the compound can exert sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of naphtho[1,2-b]furan-3(2H)-one vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and oxidative stress . At higher doses, naphtho[1,2-b]furan-3(2H)-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and induce oxidative damage in tissues . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing the risks.

Metabolic Pathways

Naphtho[1,2-b]furan-3(2H)-one is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process facilitates the excretion of naphtho[1,2-b]furan-3(2H)-one and its metabolites from the body. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, naphtho[1,2-b]furan-3(2H)-one is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, naphtho[1,2-b]furan-3(2H)-one can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation within tissues are influenced by factors such as tissue perfusion, binding affinity to cellular components, and metabolic activity .

Subcellular Localization

Naphtho[1,2-b]furan-3(2H)-one exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with key enzymes and signaling molecules . This subcellular distribution is facilitated by targeting signals and post-translational modifications that direct naphtho[1,2-b]furan-3(2H)-one to specific compartments . The compound’s localization within mitochondria is particularly significant, as it can influence mitochondrial function and contribute to its pro-apoptotic effects .

属性

IUPAC Name |

benzo[g][1]benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-11-7-14-12-9-4-2-1-3-8(9)5-6-10(11)12/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQCVZQASJMVEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362988 | |

| Record name | naphtho[1,2-b]furan-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58645-78-6 | |

| Record name | naphtho[1,2-b]furan-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

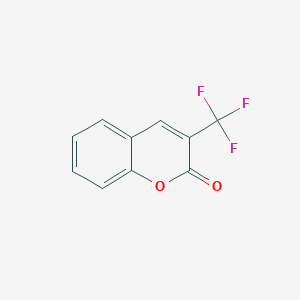

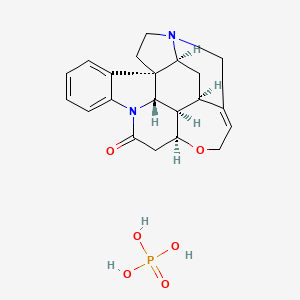

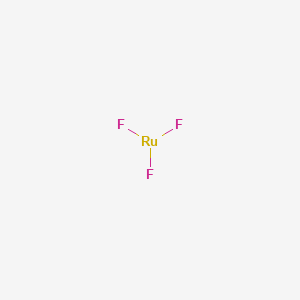

![Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate](/img/structure/B3031567.png)